Di-sec-butyl ether

Overview

Description

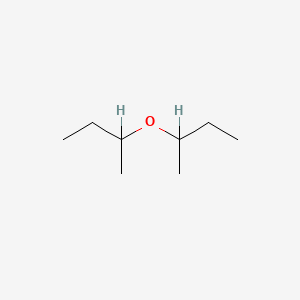

Di-sec-butyl ether, also known as 2,2’-oxybisbutane, is an organic compound with the molecular formula C₈H₁₈O. It is a colorless, volatile, and flammable liquid with a characteristic ether-like odor. This compound belongs to the ether family and is used in various industrial applications due to its solvent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-sec-butyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction involves sec-butyl alcohol and sec-butyl bromide in the presence of a base .

Industrial Production Methods: Industrial production of this compound often involves the dehydration of sec-butyl alcohol using sulfuric acid as a catalyst. This method is efficient for producing symmetrical ethers like this compound .

Chemical Reactions Analysis

Types of Reactions: Di-sec-butyl ether undergoes several types of chemical reactions, including:

Oxidation: In the presence of oxygen, this compound can be oxidized to form peroxides or hydroperoxides.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Cleavage: Strong acids such as HI and HBr.

Major Products:

Oxidation: Peroxides or hydroperoxides.

Cleavage: Alcohols and alkyl halides.

Scientific Research Applications

Di-sec-butyl ether (DSBE), also known as 2,2’-oxybisbutane, is an organic compound with the molecular formula C8H18O. It is a colorless, volatile, and flammable liquid characterized by an ether-like odor. DSBE belongs to the ether family and is utilized in various applications because of its properties as a solvent.

Scientific Research Applications

This compound is employed in various scientific research applications:

- Chemistry As a solvent for Grignard reactions and other organometallic syntheses.

- Biology It is used in the extraction and purification of biological compounds due to its solvent properties.

- Medicine DSBE is used in the formulation of certain pharmaceuticals.

- Industry It is utilized as a solvent in the manufacturing of pesticides and other industrial chemicals.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

- Oxidation In the presence of oxygen, DSBE can be oxidized to form peroxides or hydroperoxides.

- Common Reagents and Conditions: Oxygen or other oxidizing agents.

- Major Products: Peroxides or hydroperoxides.

- Cleavage Strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr) can cleave the ether bond, resulting in the formation of alcohols and alkyl halides.

- Common Reagents and Conditions: Strong acids such as HI and HBr.

- Major Products: Alcohols and alkyl halides.

DSBE can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction involves sec-butyl alcohol and sec-butyl bromide in the presence of a base. Industrial production of this compound often involves the dehydration of sec-butyl alcohol using sulfuric acid as a catalyst. This method is efficient for producing symmetrical ethers like this compound.

Autoignition Characteristics

Experiments utilizing a laminar flow reactor have been conducted to obtain the autoignition characteristics of three structural isomers of dibutyl ether (DBE), including this compound (DSBE), at atmospheric and elevated pressures (10 bar) . These experiments were performed to understand the effects of branching and its position on ether’s oxidation characteristics .

Different DBE isomers exhibit different Negative Temperature Coefficient (NTC) behavior and reactivity trends . Based on conversion efficiency, it has been observed that DNBE has the highest conversion at a given temperature, and DSBE has the lowest conversion under both pressure conditions . A comparison of the conversion efficiency and ICN (indicated cetane number) indicates that these values are correlated, and conversion efficiency can be considered a basis for autoignition reactivity trend assessment . DNBE shows the highest reactivity, followed by DIBE and then DSBE .

Mechanism of Action

The mechanism of action of di-sec-butyl ether primarily involves its role as a solvent. It can dissolve a wide range of organic compounds, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the compounds being dissolved.

Comparison with Similar Compounds

Di-n-butyl ether: Similar in structure but with n-butyl groups instead of sec-butyl groups.

Diethyl ether: A simpler ether with ethyl groups, commonly used as a solvent and anesthetic.

Dipropyl ether: Contains propyl groups and is used as a solvent in organic synthesis.

Uniqueness: Di-sec-butyl ether is unique due to its sec-butyl groups, which provide different steric and electronic properties compared to other ethers. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.

Biological Activity

Di-sec-butyl ether (DSBE), with the chemical formula , is an organic compound classified as an ether. It is primarily utilized as a solvent in various industrial applications, including chemical synthesis and extraction processes. Understanding its biological activity is essential for assessing its safety and potential health impacts.

- Molecular Weight : 130.24 g/mol

- Boiling Point : Approximately 130 °C

- Solubility : Soluble in organic solvents but has limited solubility in water.

Genotoxicity Studies

Recent studies have evaluated the genotoxic potential of this compound. The Ames test, a widely used assay for mutagenicity, indicated that this compound was not mutagenic under the conditions tested. However, significant clastogenic activity was observed in vitro, particularly at concentrations of 300 μg/mL and higher, where statistically significant increases in micronuclei induction were noted. This suggests a potential for chromosomal damage at elevated concentrations .

Table 1: Summary of Genotoxicity Findings

| Study Type | Concentration (μg/mL) | Result |

|---|---|---|

| Ames Test | Various | Not mutagenic |

| Micronucleus Assay | 300 | Positive clastogenic activity |

| 1020 | Increased micronuclei induction |

Reproductive and Developmental Toxicity

In reproductive toxicity studies conducted on rats, this compound was administered at doses up to 1000 mg/kg/day. The results indicated no adverse effects on fertility or developmental parameters, with a NOAEL (No Observed Adverse Effect Level) established at this highest dose. This suggests that this compound does not pose significant reproductive risks under these experimental conditions .

Case Studies and Experimental Data

Table 2: In Vivo Micronucleus Test Results

| Dose (mg/kg) | Micronuclei Induction | Result |

|---|---|---|

| 500 | No significant increase | Not clastogenic |

| 1000 | No significant increase | Not clastogenic |

| 2000 | No significant increase | Not clastogenic |

Metabolic Pathways

This compound is metabolized primarily to methyl ethyl ketone (MEK). Studies indicate that it is readily absorbed and excreted by mammals, with minimal systemic effects observed following repeated exposure to high doses of MEK . The metabolic pathway suggests that while this compound may have some toxicological concerns, its metabolites are also critical in understanding its overall biological impact.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for di-sec-butyl ether, and how can reaction efficiency be monitored?

this compound is typically synthesized via acid-catalyzed condensation of sec-butanol. A common approach involves using sulfuric acid or p-toluenesulfonic acid as catalysts under controlled temperature (80–120°C) to minimize side reactions like dehydration . Reaction efficiency can be monitored using gas chromatography-mass spectrometry (GC-MS) to track the disappearance of starting materials (sec-butanol) and the emergence of the ether product. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation byproducts .

Q. What analytical techniques are most effective for quantifying this compound in mixtures?

- GC-MS : Optimized for volatile ethers, using a polar capillary column (e.g., DB-WAX) and temperature programming (40°C to 250°C at 10°C/min). Characteristic ions for this compound include m/z 87 (base peak, [C₅H₁₁O]⁺) and m/z 102 ([C₆H₁₄O]⁺) .

- NMR Spectroscopy : ¹³C NMR distinguishes ether carbons (δ 70–75 ppm), while ¹H NMR shows split signals for sec-butyl groups (δ 0.8–1.5 ppm) .

- FT-IR : Confirm ether linkage via C-O-C stretch at ~1100 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep in tightly sealed containers under nitrogen, away from oxidizers (e.g., peroxides) and ignition sources .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. This compound derivatives (e.g., peroxydicarbonates) are hazardous; monitor for peroxide formation using test strips .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do fragmentation patterns of this compound in mass spectrometry aid in structural elucidation?

In EI-MS, this compound fragments via α-cleavage, producing ions at m/z 87 ([CH₂CH₂OCH(CH₂CH₃)₂]⁺) and m/z 57 ([C₄H₉]⁺). Secondary fragmentation of m/z 87 yields m/z 59 ([C₃H₇O]⁺), confirming the ether backbone. Comparative analysis with deuterated analogs can resolve ambiguities in branching .

Q. How can researchers resolve contradictions in reaction yields during this compound synthesis?

Yield inconsistencies often stem from:

- Catalyst Deactivation : Trace water in sec-butanol can deactivate acid catalysts. Pre-dry reactants with molecular sieves .

- Side Reactions : Competing dehydration to alkenes increases at >120°C. Use lower temperatures (80–100°C) and excess alcohol to favor etherification .

- Byproduct Formation : Monitor for peroxides (via iodometric titration) and adjust reaction time to minimize oxidation .

Q. What advanced purification strategies are effective for isolating this compound from complex mixtures?

- Fractional Distillation : Utilize a Vigreux column (BP ~142°C) under reduced pressure to separate from higher-boiling byproducts (e.g., sec-butyl peroxydicarbonate, BP ~180°C) .

- Liquid-Liquid Extraction : Partition between hexane and water to remove polar impurities (e.g., unreacted sec-butanol) .

- Preparative GC : For ultrapure samples, use a semi-preparative column with thermal conductivity detection .

Q. Methodological Considerations

Q. How should researchers design experiments to study this compound’s stability under varying pH conditions?

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C/40°C. Analyze degradation products weekly via GC-MS.

- Controls : Include inert (N₂-purged) and oxidative (O₂-purged) conditions to assess hydrolysis vs. oxidation pathways .

Q. What statistical methods are suitable for analyzing kinetic data in this compound reactions?

- Pseudo-First-Order Kinetics : Apply when one reactant (e.g., sec-butanol) is in excess. Use linear regression on ln([ether] vs. time) plots.

- Arrhenius Analysis : Calculate activation energy (Eₐ) from rate constants at 3+ temperatures .

Properties

IUPAC Name |

2-butan-2-yloxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZZTKMMLDNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027636 | |

| Record name | Bis(2-butyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6863-58-7 | |

| Record name | sec-Butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6863-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-butyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006863587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-butyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxybisbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.